BenchChemオンラインストアへようこそ!

1-[(Thiophen-3-yl)methyl]azetidin-3-ol

Kinase inhibition GSK-3β Alzheimer's disease

1-[(Thiophen-3-yl)methyl]azetidin-3-ol (CAS 1342966-96-4, MF C₈H₁₁NOS, MW 169.24 g/mol) is a heterocyclic building block featuring an azetidin-3-ol core N-alkylated with a thiophen-3-ylmethyl group. It belongs to the thiophene-azetidine hybrid scaffold class that has garnered interest in medicinal chemistry for kinase inhibitor and CNS-targeted programs.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
CAS No. 1342966-96-4
Cat. No. B1468957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Thiophen-3-yl)methyl]azetidin-3-ol
CAS1342966-96-4
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CSC=C2)O
InChIInChI=1S/C8H11NOS/c10-8-4-9(5-8)3-7-1-2-11-6-7/h1-2,6,8,10H,3-5H2
InChIKeyBLNLXCMLIOGUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Thiophen-3-yl)methyl]azetidin-3-ol (CAS 1342966-96-4): Procurement-Relevant Structural and Pharmacological Profile


1-[(Thiophen-3-yl)methyl]azetidin-3-ol (CAS 1342966-96-4, MF C₈H₁₁NOS, MW 169.24 g/mol) is a heterocyclic building block featuring an azetidin-3-ol core N-alkylated with a thiophen-3-ylmethyl group . It belongs to the thiophene-azetidine hybrid scaffold class that has garnered interest in medicinal chemistry for kinase inhibitor and CNS-targeted programs [1]. Its structural combination of a hydrogen-bond-donating secondary alcohol, a tertiary amine, and an electron-rich thiophene ring affords a distinctive pharmacophoric profile not replicated by simple azetidine or thiophene monomers alone .

Why 1-[(Thiophen-3-yl)methyl]azetidin-3-ol Cannot Be Replaced by Generic Azetidine or Thiophene Analogs in Discovery Programs


Closely related analogs such as 3-(thiophen-3-ylmethyl)azetidine (deoxy analog, CAS 929974-86-7) or 1-(thiophen-2-ylmethyl)azetidin-3-ol (positional isomer, CAS 1331736-99-2) share core scaffolds but diverge critically in hydrogen-bonding capacity, lipophilicity, and target engagement profiles [1]. The hydroxyl group on the target compound provides a hydrogen-bond donor (HBD = 1) that is absent in the deoxy analog (HBD = 0), fundamentally altering solubility, permeability, and kinase hinge-binding potential . Furthermore, the thiophene 3-position attachment in the target compound differs electronically and sterically from the 2-position isomer, which can translate into divergent selectivity across kinase panels .

Quantitative Differentiation Evidence for 1-[(Thiophen-3-yl)methyl]azetidin-3-ol vs. Closest Analogs


GSK-3β Inhibitory Potency: Nanomolar IC50 vs. Micromolar In-Class Baseline

The target compound demonstrates a GSK-3β IC50 of 22 nM in an ADP-Glo enzymatic assay [1]. This represents a ~4.7-fold improvement over AR-A014418, a widely used reference GSK-3β inhibitor (IC50 = 104 nM) . In contrast, the deoxy analog 3-(thiophen-3-ylmethyl)azetidine (lacking the 3-OH group) shows no reported GSK-3β inhibition in available databases, and structurally related azetidine-thiophene hybrids in BindingDB typically display >1,000 nM IC50 values against GSK-3β [2]. This potency difference is consistent with the known requirement for a hydrogen-bond donor at the azetidine 3-position for optimal kinase hinge binding.

Kinase inhibition GSK-3β Alzheimer's disease Type 2 diabetes

Hydrogen-Bond Donor Capacity: Physicochemical Differentiation from the Deoxy Analog

1-[(Thiophen-3-yl)methyl]azetidin-3-ol possesses one hydrogen-bond donor (HBD = 1) and a topological polar surface area (TPSA) of 23.47 Ų . The direct deoxy analog 3-(thiophen-3-ylmethyl)azetidine has HBD = 0 and TPSA = 12.03 Ų [1]. This 11.44 Ų increase in TPSA and the presence of a hydrogen-bond donor alter both aqueous solubility and membrane permeability predictions. The target compound's LogP of 0.92 vs. the deoxy analog's LogP of 1.53 indicates approximately 4-fold lower lipophilicity , which can translate into reduced hERG binding risk and improved metabolic stability profiles.

Physicochemical properties Hydrogen bonding Solubility Permeability

Thiophene Positional Isomerism: 3-ylmethyl vs. 2-ylmethyl Attachment and Target Engagement

The target compound features a thiophen-3-ylmethyl substituent, whereas the 2-position isomer 1-(thiophen-2-ylmethyl)azetidin-3-ol (CAS 1331736-99-2) is also commercially available . SAR studies on thiophene-azetidine hybrids indicate that thiophene ring substitution position significantly alters biological activity profiles; compounds with electron-donating groups at specific positions on the thiophene ring show divergent target selectivity . In kinase binding assays, the 3-thiophene attachment provides a different electrostatic surface potential distribution compared to the 2-thiophene isomer, which can lead to differential binding modes at the kinase hinge region .

Positional isomerism Kinase selectivity Target engagement Structure-activity relationship

Structural Alert Profile: 5 Alerts Identified vs. Optimized Analogs

The ChEMBL compound record for the thiophene-azetidin-3-ol chemotype (CHEMBL122972) indicates 5 structural alerts, consistent with the presence of the thiophene ring (potential for reactive metabolite formation via S-oxidation) and the azetidine secondary amine [1]. However, the target compound's moderate LogP (0.92) and the presence of the 3-hydroxyl group may offer a metabolic soft spot for phase II conjugation, potentially mitigating the toxicological risk relative to more lipophilic, deoxy analogs (LogP = 1.53) . The azetidine ring's conformational rigidity also reduces the number of rotatable bonds (2) compared to the methanol analog (3 rotatable bonds) , which is favorable for oral bioavailability per the Veber rule.

Structural alerts Toxicity prediction Metabolic stability Drug-likeness

Commercial Availability and Purity: 98% Specification with Room Temperature Stability

1-[(Thiophen-3-yl)methyl]azetidin-3-ol is available from multiple reputable vendors at ≥98% purity, with shipping at room temperature . In comparison, the hydrochloride salt of the deoxy analog 3-(thiophen-3-ylmethyl)azetidine hydrochloride (CAS 2031258-77-0) requires controlled storage conditions . The target compound's free base form simplifies salt-exchange steps in parallel synthesis and avoids counterion interference in biochemical assays. The SMILES notation (OC1CN(CC2=CSC=C2)C1) and MDL number (MFCD18309144) are standardized across suppliers, ensuring batch-to-batch consistency .

Chemical procurement Purity specification Stability Building block availability

SIRT6 Deacetylase Modulation: Weak Agonism vs. No Activity for Deoxy Analog

In a SIRT6 deacetylase activation assay, 1-[(thiophen-3-yl)methyl]azetidin-3-ol showed an EC50 of 58,000 nM (58 μM), indicating weak but measurable agonism [1]. While this potency is low, it provides a defined baseline for SAR exploration. In contrast, the deoxy analog (3-(thiophen-3-ylmethyl)azetidine) shows no reported SIRT6 activity, suggesting that the 3-hydroxyl group may contribute to SIRT6 binding, albeit weakly [2]. SIRT6 is an emerging target in aging and metabolic disease research, where even weak activators can serve as starting points for optimization [3].

SIRT6 Epigenetics Aging Deacetylase

Application Scenarios for 1-[(Thiophen-3-yl)methyl]azetidin-3-ol as a Differentiated Building Block


GSK-3β Inhibitor Lead Optimization Programs

The 22 nM GSK-3β IC50 makes this compound a compelling starting point for medicinal chemistry programs targeting Alzheimer's disease, type 2 diabetes, or oncology. At ~5-fold more potent than AR-A014418, it offers a stronger initial hit for fragment-based or scaffold-hopping approaches [1]. The azetidine hydroxyl provides a synthetic handle for prodrug strategies or further functionalization to improve selectivity over the kinome.

CNS Drug Discovery Requiring Controlled Physicochemical Properties

With LogP = 0.92, HBD = 1, and TPSA = 23.47 Ų, this compound resides within favorable CNS drug space. Compared to the more lipophilic deoxy analog (LogP = 1.53), it offers better alignment with CNS MPO scoring and reduced predicted hERG liability . Programs targeting GPCRs, ion channels, or kinases with CNS exposure requirements will benefit from these intrinsically balanced properties.

Parallel Synthesis and Library Enumeration of Thiophene-Azetidine Hybrids

Available as a free base at ≥98% purity with room temperature stability, this compound is ready for direct use in parallel chemistry without salt-exchange steps . The 3-OH group enables O-alkylation, acylation, or sulfonylation diversification, while the tertiary amine supports quaternization or N-oxide formation. This dual functionalization capacity is not available in the deoxy analog, which lacks the hydroxyl handle.

SIRT6 Activator SAR Exploration in Aging and Metabolic Disease

Although weakly active (EC50 = 58 μM), this compound represents one of the few azetidine-based SIRT6 modulators with defined activity [2]. It can serve as a starting template for focused library synthesis to improve potency into the nanomolar range, leveraging the 3-OH and thiophene positions as diversification vectors.

Quote Request

Request a Quote for 1-[(Thiophen-3-yl)methyl]azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.